Ethyl 3-(3-Pyridinylcarbamoyl)carbazate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Pyridinylcarbamoyl)carbazate typically involves the reaction of ethyl carbazate with 3-pyridinecarboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Pyridinylcarbamoyl)carbazate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while reduction could produce various carbazate derivatives .
Scientific Research Applications
Ethyl 3-(3-Pyridinylcarbamoyl)carbazate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Pyridinylcarbamoyl)carbazate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbazate: A precursor in the synthesis of Ethyl 3-(3-Pyridinylcarbamoyl)carbazate.
3-Pyridinecarboxylic acid: Another precursor used in the synthesis.
Other carbazates: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a carbazate group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research applications .
Properties
IUPAC Name |
ethyl N-(pyridin-3-ylcarbamoylamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-2-16-9(15)13-12-8(14)11-7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,13,15)(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVXDPWLZBSWJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)NC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652587 |
Source
|
Record name | Ethyl 2-[(pyridin-3-yl)carbamoyl]hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-11-2 |
Source
|
Record name | Ethyl 2-[(3-pyridinylamino)carbonyl]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(pyridin-3-yl)carbamoyl]hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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